molecular formula C14H19NO2 B3858624 1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one

1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one

Cat. No.: B3858624
M. Wt: 233.31 g/mol
InChI Key: QLALGABCBOWXEQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one is a synthetic organic compound with a unique structure that includes a pyrrolidinone ring substituted with benzyl, hydroxy, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone in the presence of a base to form the pyrrolidinone ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with target proteins, while the benzyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • 1-Benzyl-4-hydroxy-4,5-dimethylpyrrolidin-2-one
  • 1-Benzyl-5-hydroxy-4,4-dimethylpyrrolidin-2-one
  • 1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-3-one

Uniqueness: 1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of three methyl groups on the pyrrolidinone ring provides steric hindrance, affecting its reactivity and interactions with other molecules. This compound’s unique structure makes it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2)9-12(16)15(14(13,3)17)10-11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLALGABCBOWXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1(C)O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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